

early studies on Indalpine

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Compound Focus: Indalpine

CAS No.: 63758-79-2

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Core Drug Profile

Attribute	Details
Drug Name	Indalpine (brand name: Upstène)
Pharmacological Class	Selective Serotonin Reuptake Inhibitor (SSRI), Antihistamine [1]
Molecular Formula	$C_{15}H_{20}N_2$ [2] [1]
Molar Mass	228.339 g·mol ⁻¹ [1]
Developmental Code	LM-5008 [2] [1]
Status	Approved in France (1983), Withdrawn worldwide (1985) [1]

Key Preclinical & Clinical Findings

Study Focus / Effect	Key Findings & Significance
Mechanism of Action	Selective inhibition of serotonin (5-HT) uptake; minimal effect on norepinephrine or dopamine reuptake, defining it as a prototypical SSRI [1].
Effect on Rat Paradoxical Sleep	Dose-dependently decreased and delayed paradoxical sleep (REM sleep). Effect was reduced by serotonin synthesis inhibition and potentiated by catecholamine synthesis inhibition, confirming serotonergic mediation [3].
Binding Site Studies	Used in quantitative autoradiography with [³ H]indalpine to map and characterize serotonin uptake sites in the rat brain [4].
Reason for Withdrawal	Associated with incidents of neutropenia/agranulocytosis and findings of hepatic carcinogenicity in toxicological studies [1].

Experimental Protocol: Key Studies Summarized

The methodologies from two pivotal early studies on **Indalpine** are detailed below.

Protocol: Effects on Rat Paradoxical Sleep

This study investigated how **Indalpine** influences sleep architecture in rats [3].

- **Animal Subjects:** Laboratory rats.
- **Drug Administration:** **Indalpine** was administered at varying doses to establish a dose-response relationship.
- **Sleep Monitoring:** Paradoxical sleep (PS) was recorded and quantified. Specific parameters measured included:
 - The total duration of PS.
 - The latency to the first episode of PS.
- **Pharmacological Manipulation:**
 - **Serotonin Depletion:** A group of rats was pretreated with parachlorophenylalanine (PCPA), an inhibitor of serotonin synthesis, before **Indalpine** administration.
 - **Catecholamine Depletion:** Another group was pretreated with alpha-methylparatyrosine (AMPT), an inhibitor of catecholamine synthesis, before **Indalpine** administration.

- **Data Analysis:** The effects of **Indalpine** alone and in combination with PCPA or AMPT were statistically compared to isolate the role of the serotonergic system.

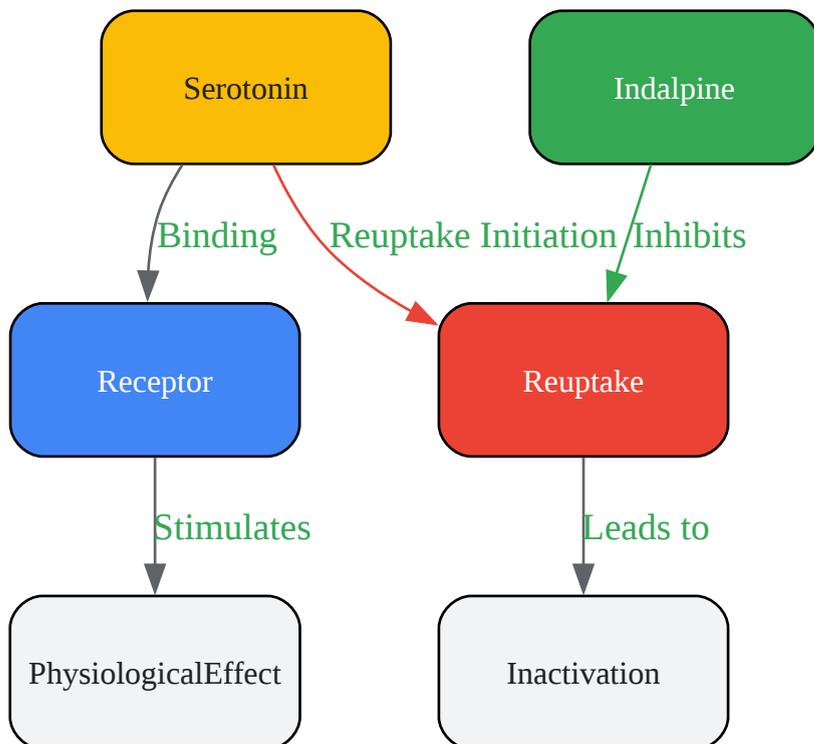
Protocol: Quantitative Autoradiography of Serotonin Uptake Sites

This study used **Indalpine** to map the distribution of serotonin transporters in the brain [4].

- **Tracer Ligand:** [³H]Indalpine (radioactively labeled **Indalpine**).
- **Tissue Preparation:** Brain sections from rats.
- **Binding Incubation:** Tissue sections were incubated with [³H]Indalpine to allow the compound to bind specifically to serotonin uptake sites.
- **Washing:** Non-specifically bound radioactivity was removed through a series of washes.
- **Exposure and Imaging:** The labeled tissues were exposed to a radiation-sensitive film for a set period to create an autoradiograph.
- **Quantification:** The developed film was analyzed using densitometry to quantify the density of binding sites in various brain regions.

Mechanism of Action Workflow

The following diagram illustrates the core pharmacological mechanism of **Indalpine** as an SSRI, based on its documented action.



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Indalpine inhibits serotonin reuptake, increasing its availability for receptor binding and enhancing physiological effects [1].

Historical Context and Impact

Indalpine has a significant place in the history of antidepressants [1]:

- **Pioneering SSRI:** It was one of the first SSRIs to reach the market, shortly after zimelidine. Its development was directly influenced by emerging clinical evidence in the 1970s that supported the "serotonin hypothesis of depression."
- **Brief Market Life:** Marketed in France from 1983 under the name Upstène, it was withdrawn in 1985—just two years later—primarily due to safety concerns regarding hematological effects (neutropenia) and hepatic carcinogenicity identified in studies.
- **Clinical Trial Data:** An open study in depressed outpatients conducted by Shopsin et al. in 1983 contributed to the clinical profile of the drug before its withdrawal [1].

Key Takeaways for Researchers

- **Historical Benchmark:** **Indalpine** serves as a critical case study in drug development, highlighting the importance of long-term toxicological studies even for highly targeted and effective therapeutics.
- **Tool Compound:** Its selectivity made it a valuable tool in neuroscience research, exemplified by its use in autoradiography to map serotonin uptake sites in the brain [4].
- **Structural Foundation:** The 3-alkylindole structure of **Indalpine** inspired subsequent medicinal chemistry efforts, leading to the synthesis of newer SERT inhibitors with potency in the nanomolar and subnanomolar range [2] [1].

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References

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